molecular formula C5H10OS2 B092067 Carbonodithioic acid, O-butyl ester CAS No. 110-50-9

Carbonodithioic acid, O-butyl ester

Cat. No. B092067
CAS RN: 110-50-9
M. Wt: 150.3 g/mol
InChI Key: TUZCOAQWCRRVIP-UHFFFAOYSA-N
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Description

Carbonodithioic acid, O-butyl ester is a sulfur-containing compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. This compound is a derivative of thiol, which is a class of organic compounds that contain a sulfur atom bonded to a hydrogen atom. The unique properties of thiol compounds make them useful in a variety of applications, including organic synthesis and drug discovery.

Mechanism Of Action

The mechanism of action of carbonodithioic acid, O-butyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes that are involved in the regulation of cell growth and division. This activity may make carbonodithioic acid, O-butyl ester useful in the treatment of cancer.

Biochemical And Physiological Effects

Carbonodithioic acid, O-butyl ester has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent in the treatment of cancer. Additionally, carbonodithioic acid, O-butyl ester has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative damage in cells.

Advantages And Limitations For Lab Experiments

Carbonodithioic acid, O-butyl ester has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, carbonodithioic acid, O-butyl ester has been shown to be stable under a variety of conditions, making it useful in a variety of experimental settings. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on carbonodithioic acid, O-butyl ester. One potential direction is to further investigate its potential as a therapeutic agent in the treatment of cancer. Additionally, research could be focused on developing new synthetic methods for the preparation of this compound, as well as its derivatives. Finally, further studies could be conducted to better understand the mechanism of action of carbonodithioic acid, O-butyl ester, which could lead to the development of new drugs and therapies.

Synthesis Methods

Carbonodithioic acid, O-butyl ester can be synthesized using a variety of methods. One common method involves the reaction of carbon disulfide with butylamine in the presence of an acid catalyst. This reaction results in the formation of S-carbamoyl-N,N-dibutylthiocarbamate, which can be further converted to the desired product by treatment with methyl iodide.

Scientific Research Applications

Carbonodithioic acid, O-butyl ester has been extensively studied for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, where it has been shown to be useful in the preparation of various sulfur-containing compounds. Additionally, carbonodithioic acid, O-butyl ester has been studied for its potential as a therapeutic agent in the treatment of cancer.

properties

CAS RN

110-50-9

Product Name

Carbonodithioic acid, O-butyl ester

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

butoxymethanedithioic acid

InChI

InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

TUZCOAQWCRRVIP-UHFFFAOYSA-N

SMILES

CCCCOC(=S)S

Canonical SMILES

CCCCOC(=S)S

Related CAS

141-33-3 (mono-hydrochloride salt)
150-88-9 (zinc salt)
871-58-9 (mono-potassium salt)

synonyms

utyl xanthate
butylxanthate
butylxanthate, cobalt salt
butylxanthate, copper (+1) salt
butylxanthate, copper (+2) salt
butylxanthate, lead (+2) salt
butylxanthate, monopotassium salt
butylxanthate, monosodium salt
butylxanthate, nickel (+2) salt
butylxanthate, zinc salt
zinc butylxanthate

Origin of Product

United States

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